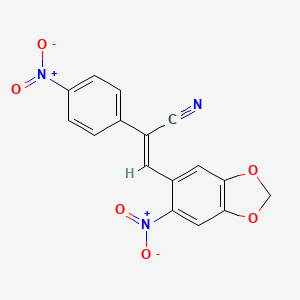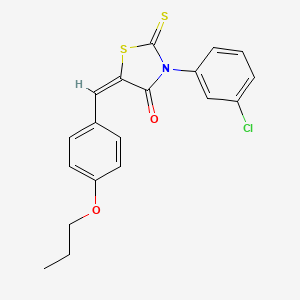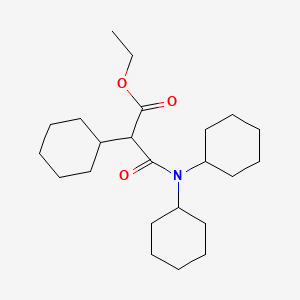![molecular formula C14H14ClN3O4 B5219425 N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-5-methyl-2-furamide](/img/structure/B5219425.png)
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-5-methyl-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-5-methyl-2-furamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as CNF and is used in various applications, including as a fluorescent probe for detecting protein-protein interactions, as a tool for studying the structure and function of biological membranes, and as a potential therapeutic agent for treating cancer.
Mécanisme D'action
The mechanism of action of CNF is not fully understood, but it is believed to involve the binding of the compound to specific proteins or membrane structures. This binding can alter the conformation or function of the protein or membrane, leading to changes in cellular signaling pathways or other physiological processes.
Biochemical and Physiological Effects:
CNF has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of ion channels and transporters. These effects are likely due to the compound's interactions with specific proteins or membrane structures.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CNF in lab experiments is its high binding affinity for proteins and membranes. This makes it an ideal tool for studying protein-protein interactions and membrane structure and function. However, one limitation of CNF is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on CNF. One area of interest is the development of new derivatives of CNF with improved properties, such as increased binding affinity or reduced toxicity. Another area of interest is the use of CNF as a therapeutic agent for treating cancer or other diseases. Finally, there is also potential for using CNF as a tool for studying the structure and function of other biological molecules, such as nucleic acids or carbohydrates.
Méthodes De Synthèse
The synthesis of CNF involves several steps, including the reaction of 2-chloro-4-nitroaniline with 2-bromoethylamine hydrobromide to form the intermediate 2-(2-bromoethylamino)-4-nitroaniline. This intermediate is then reacted with 5-methyl-2-furoic acid to produce CNF.
Applications De Recherche Scientifique
CNF has been extensively studied in scientific research due to its unique properties and potential applications. One of the most significant applications of CNF is as a fluorescent probe for detecting protein-protein interactions. This is because CNF has a high binding affinity for proteins and can be used to visualize the interactions between proteins in real-time.
Propriétés
IUPAC Name |
N-[2-(2-chloro-4-nitroanilino)ethyl]-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4/c1-9-2-5-13(22-9)14(19)17-7-6-16-12-4-3-10(18(20)21)8-11(12)15/h2-5,8,16H,6-7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOKPZMHGCIMDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5717526 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5219348.png)
![N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5219355.png)
![1,1'-methylenebis{3-[2-hydroxy-3-(2-methyl-1H-imidazol-1-yl)propyl]-5,5-dimethyl-2,4-imidazolidinedione}](/img/structure/B5219359.png)
![3-{1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinyl}pyridine](/img/structure/B5219382.png)
![4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B5219388.png)
![6-methyl-5-{5-[3-(1H-pyrazol-1-ylmethyl)phenyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5219390.png)
![4-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5219398.png)

![methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-beta-alaninate](/img/structure/B5219410.png)
![1-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-2-methylcyclohexyl}-4-phenylpiperazine](/img/structure/B5219420.png)


![[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B5219441.png)